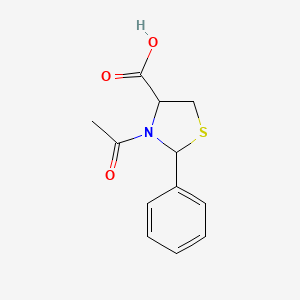

3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid

Description

Properties

IUPAC Name |

3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-8(14)13-10(12(15)16)7-17-11(13)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYATUQLQYZIJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345049 | |

| Record name | 3-ACETYL-2-PHENYL-4-THIAZOLIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72286-38-5 | |

| Record name | 3-ACETYL-2-PHENYL-4-THIAZOLIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid

An In-Depth Technical Guide to 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, synthesis, physicochemical properties, and spectroscopic profile, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of the Thiazolidine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with thiazolidine derivatives being a particularly noteworthy class.[1] These are five-membered saturated rings containing a sulfur and a nitrogen atom, a structure that imparts significant chemical stability and a wide spectrum of biological activities.[1][2] Thiazolidine-containing molecules have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5]

The compound 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid builds upon this privileged scaffold. It is synthesized from the essential amino acid L-cysteine, incorporating a phenyl group at the 2-position and an acetyl group at the 3-position. These modifications are not merely structural; they are critical for modulating the compound's stability, lipophilicity, and interaction with biological targets. The N-acetylation, in particular, can alter the molecule's pharmacokinetic profile and is a common strategy in drug design to enhance activity or stability. This guide aims to consolidate the available technical data on this compound, providing a foundational resource for its further investigation and application.

Chemical Structure and Stereochemistry

The molecular architecture of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is defined by a central thiazolidine ring substituted at three key positions.

-

Position 2: A phenyl group is attached, which significantly influences the molecule's steric and electronic properties.

-

Position 3: The ring nitrogen is acetylated, forming an amide linkage. This is a critical modification from its precursor, 2-phenyl-4-thiazolidinecarboxylic acid.

-

Position 4: A carboxylic acid group is present, providing a site for potential salt formation, esterification, or amidation, and influencing the molecule's solubility and biological interactions.

Stereoisomerism: The synthesis originates from L-cysteine, which has an (R) configuration at its alpha-carbon. This chiral center is preserved as the C-4 position of the thiazolidine ring, retaining its (R) configuration. The condensation with benzaldehyde creates a new chiral center at C-2. This results in the formation of two diastereomers:

-

cis-(2R, 4R)

-

trans-(2S, 4R)

These isomers can exist in equilibrium, and their relative ratio can be influenced by factors such as the solvent used during synthesis.[4][6]

Synthesis and Purification

The synthesis of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is a robust two-step process. The methodology is grounded in established organic chemistry principles, ensuring reproducibility.

Step 1: Synthesis of 2-phenyl-4-thiazolidinecarboxylic acid (Precursor)

This step involves the nucleophilic cyclo-condensation of L-cysteine with benzaldehyde. The thiol group of cysteine attacks the carbonyl carbon of the aldehyde, and the amino group subsequently forms a Schiff base, which then cyclizes to form the stable thiazolidine ring.

Experimental Protocol:

-

Dissolution: Dissolve L-cysteine (1.0 eq) in a mixture of water and ethanol.[7]

-

Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 eq). The use of an aqueous ethanol solution facilitates the dissolution of both the polar amino acid and the less polar aldehyde.

-

Reaction: Stir the reaction mixture at room temperature. The progress can be monitored using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 6 to 24 hours.[7][8]

-

Isolation: The product, 2-phenyl-4-thiazolidinecarboxylic acid, often precipitates from the reaction mixture upon completion. Collect the solid by filtration, wash with cold water or diethyl ether to remove unreacted starting materials, and dry under vacuum.[8]

Step 2: N-Acetylation to Yield 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid

The secondary amine within the thiazolidine ring of the precursor is acetylated using acetic anhydride. This reaction converts the amine into a less basic and more sterically hindered amide.

Experimental Protocol:

-

Reaction Setup: Suspend the 2-phenyl-4-thiazolidinecarboxylic acid (1.0 eq) obtained from Step 1 in acetic anhydride.[6]

-

Heating: Heat the mixture. The reaction is often carried out at elevated temperatures (e.g., 90°C) to drive the acylation.[9]

-

Workup: After the reaction is complete (monitored by TLC), cool the mixture. The excess acetic anhydride can be quenched by the careful addition of water.

-

Purification: The final product, 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid, can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield white crystals.[2][4]

Causality in Experimental Design: The choice of a water/ethanol solvent system in Step 1 is crucial for bringing the reactants into the same phase. The reaction is typically performed at room temperature to avoid side reactions. In Step 2, acetic anhydride serves as both the acetylating agent and the solvent. Heating is necessary to overcome the activation energy for the acylation of the secondary amine.

Synthesis Workflow Diagram:

Caption: Two-step synthesis of the target compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in both chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃S | Calculated |

| Molecular Weight | 251.30 g/mol | Calculated |

| Appearance | White crystalline solid | [4] |

| Melting Point | 149-150 °C | [4] |

| Solubility | Soluble in various organic solvents | [10] |

Spectroscopic Characterization

Structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics.

-

¹H Nuclear Magnetic Resonance (¹H NMR):

-

Phenyl Protons (Ar-H): A multiplet in the range of δ 7.2-7.5 ppm.[11]

-

H-2 Proton (Thiazolidine Ring): A singlet around δ 5.9-6.2 ppm. The exact chemical shift can vary between the cis and trans isomers.[4]

-

H-4 Proton (Thiazolidine Ring): A triplet or doublet of doublets around δ 4.8-5.1 ppm.[4]

-

H-5 Protons (Thiazolidine Ring): Two distinct signals (doublet of doublets) for the diastereotopic methylene protons in the range of δ 3.2-3.6 ppm.[4]

-

Acetyl Protons (-COCH₃): A sharp singlet around δ 1.8-2.2 ppm.[4]

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

C=O Stretch (Carboxylic Acid): A strong, broad band around 1700-1725 cm⁻¹.

-

C=O Stretch (Amide): A strong band around 1640-1680 cm⁻¹.[12]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C-H Stretch (Aromatic): Signals typically above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.[11]

-

-

Mass Spectrometry (MS):

-

The Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) spectrum is expected to show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (m/z ≈ 251).

-

Potential Biological Activities and Applications

While specific biological data for 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is limited, the broader class of 2-aryl-thiazolidine-4-carboxylic acids and their N-acetylated derivatives have been investigated for numerous therapeutic applications.

-

Prodrug of L-Cysteine: One of the most significant mechanistic insights is that 2-substituted thiazolidine-4-carboxylic acids can function as prodrugs of L-cysteine.[13] The thiazolidine ring can undergo non-enzymatic ring-opening at physiological pH to release L-cysteine.[13] L-cysteine is a precursor to the master antioxidant glutathione (GSH), which plays a critical role in cellular protection against oxidative stress. This suggests the compound could be explored for conditions associated with oxidative damage.

-

Anticancer Activity: Thiazole and thiazolidine scaffolds are present in numerous compounds with demonstrated antiproliferative activity.[5] Some 2-phenylthiazolidine-4-carboxylic acid derivatives have been investigated as potential anticancer agents.[14]

-

Antimicrobial and Antiviral Properties: Thiazolidine derivatives have shown promise as antimicrobial agents.[3] Furthermore, N-acetylated thiazolidine derivatives have been explored as potential neuraminidase inhibitors for antiviral applications, indicating that the N-acetyl group is a key pharmacophore.[4]

Prodrug Activation Pathway:

Caption: Proposed mechanism of action as an L-cysteine prodrug.

Conclusion and Future Directions

3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is a synthetically accessible derivative of L-cysteine with a well-defined chemical structure. Its N-acetyl and phenyl substitutions on the biologically active thiazolidine core make it a compelling candidate for further pharmacological evaluation.

Future research should focus on:

-

Stereoselective Synthesis: Developing methods to synthesize the cis and trans diastereomers selectively to evaluate their individual biological activities.

-

In-depth Biological Screening: Performing comprehensive screening to validate its potential as an antioxidant (via cysteine delivery), anticancer, or antimicrobial agent.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound beyond its role as a cysteine prodrug.

-

Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its viability as a therapeutic candidate.

This guide provides the foundational knowledge required for researchers to embark on these next steps, leveraging the promising chemical and biological potential of this versatile molecule.

References

-

MDPI. (2021, September 30). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Retrieved from [Link]

-

Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. (2024, March 5). Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2023, February 15). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Retrieved from [Link]

-

International Journal for Modern Trends in Science and Technology. (2025, November 15). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. Retrieved from [Link]

-

Frontiers. (2022, July 4). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Retrieved from [Link]

-

MDPI. (2023, June 2). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Retrieved from [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]

-

Journal of Kufa for Chemical Sciences. (2023, January 19). Preparation,Characterization And Biological Activity Of Some New Amides From Thiazolidine-4-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2016, November 13). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. Retrieved from [Link]

-

PMC. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

Journal of Physics: Conference Series. (2021, April 28). Synthesis, Characterization and Biological Activity and Anti-Oxidant Study of Some New Thiazolidine Derivatives Containing Oxadiazole. Retrieved from [Link]

-

MDPI. (2021, January 13). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Retrieved from [Link]

- Google Patents. (n.d.). EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids.

-

Asian Journal of Chemistry. (n.d.). acyl-5-aroyl/acyl hydrazino-1,3,4-thiadiazolidines and Their Acetyl D. Retrieved from [Link]

Sources

- 1. Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives [publishing.emanresearch.org]

- 2. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]

- 3. ijfmr.com [ijfmr.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. annalsofrscb.ro [annalsofrscb.ro]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS 5025-82-1: N-Acetyl-4-thiazolidinecarboxylic acid [cymitquimica.com]

- 11. pjps.pk [pjps.pk]

- 12. asianpubs.org [asianpubs.org]

- 13. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]

Deconstructing the Pharmacological Potential of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic Acid Derivatives

An Application Scientist’s Guide to Scaffold Design, Mechanistic Evaluation, and High-Throughput Validation

Executive Summary & Biochemical Rationale

As a Senior Application Scientist specializing in heterocyclic drug discovery, I approach the evaluation of molecular scaffolds not merely as an exercise in screening, but as a systematic deconstruction of structure-activity relationships (SAR). The 3-acetyl-2-phenyl-4-thiazolidinecarboxylic acid scaffold (CAS: 72286-38-5) represents a highly privileged pharmacophore[1].

This specific architecture is engineered for optimal pharmacokinetic performance:

-

The Thiazolidine Core: Acts as a bioisostere for natural amino acids (specifically proline and cysteine), allowing it to interface seamlessly with endogenous metabolic and redox pathways[2].

-

The 2-Phenyl Substitution: Introduces critical lipophilicity. This aromatic ring anchors the molecule within the hydrophobic pockets of target enzymes (such as α-amylase and COX-2), significantly enhancing binding affinity compared to unsubstituted analogs[3].

-

The N-Acetyl Group (Position 3): This is not a trivial synthetic addition. N-acetylation masks the secondary amine, preventing premature oxidation and spontaneous ring-opening in the plasma. It ensures the molecule acts as a stable prodrug, remaining intact until it reaches the intracellular compartment where specific amidases initiate activation[4].

-

The 4-Carboxylic Acid: Maintains aqueous solubility and serves as a primary hydrogen-bond donor/acceptor in enzyme active sites[5].

Mechanistic Pathways (Pharmacodynamics)

Understanding the causality behind the pharmacological effects of these derivatives requires mapping their interactions at the molecular level.

Metabolic Intervention: α-Amylase and α-Glucosidase Inhibition

The management of postprandial hyperglycemia in Type 2 Diabetes relies heavily on retarding carbohydrate digestion. Derivatives of 3-acetyl-2-phenyl-4-thiazolidinecarboxylic acid have demonstrated potent inhibition of both α-amylase and α-glucosidase[3]. The 2-phenyl ring, particularly when substituted with electron-donating groups (e.g., 4-methoxy), intercalates into the catalytic triad of these enzymes, outcompeting natural oligosaccharides.

Redox Homeostasis & Neuroprotection

Neuroinflammation and oxidative stress are primary drivers of neurodegeneration. Thiazolidine-4-carboxylic acid derivatives act as intracellular prodrugs. Upon enzymatic deacetylation and subsequent ring hydrolysis, they release L-cysteine. Cysteine is the rate-limiting precursor for the biosynthesis of Glutathione (GSH), the body's master antioxidant[4]. By replenishing GSH pools, these derivatives neutralize reactive oxygen species (ROS) and inhibit the activation of the NLRP3 inflammasome and NF-κB pathways[4].

Metabolic activation pathway of 3-acetyl-2-phenyl-4-thiazolidinecarboxylic acid into Glutathione.

Quantitative Data Presentation

To validate the SAR logic, we must examine the quantitative metrics. The table below synthesizes the inhibitory concentrations (IC50) of key derivatives against metabolic enzymes and free radicals, demonstrating how specific substitutions on the 2-phenyl ring dictate pharmacological efficacy[3],[5].

| Compound / Derivative | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | DPPH Scavenging IC50 (µg/mL) |

| Base Scaffold (Unsubstituted 2-phenyl) | 45.20 | 48.15 | 35.60 |

| Derivative 5e (4-methoxy-phenyl) | 24.13 | 28.40 | 18.20 |

| Derivative 5f (4-fluoro-phenyl) | 31.50 | 22.76 | 21.45 |

| Acarbose (Standard Control) | 32.27 | 30.45 | N/A |

| Ascorbic Acid (Standard Control) | N/A | N/A | 12.50 |

Data synthesis indicates that the electron-donating 4-methoxy substitution (Derivative 5e) significantly outperforms the clinical standard Acarbose in α-amylase inhibition[3].

Self-Validating Experimental Protocols

A robust experimental workflow must be a self-validating system. This means incorporating internal controls at every phase to immediately flag false positives, assay drift, or reagent degradation.

Protocol 1: In Vitro α-Amylase Inhibition Assay

We utilize 3,5-dinitrosalicylic acid (DNSA) in this assay not merely as a colorimetric indicator, but because its reduction to 3-amino-5-nitrosalicylic acid by maltose provides a stoichiometric, highly linear readout of enzyme activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 0.006 M NaCl. Causality: The precise pH and chloride ion concentration are critical for maintaining the structural integrity and catalytic activity of porcine pancreatic α-amylase.

-

Enzyme-Inhibitor Pre-incubation: Mix 500 µL of the test derivative (dissolved in DMSO, max 1% final concentration) with 500 µL of α-amylase solution (0.5 mg/mL). Incubate at 25°C for 10 minutes. Causality: Pre-incubation allows the inhibitor to establish thermodynamic equilibrium within the enzyme's active site before the substrate is introduced.

-

Substrate Addition: Add 500 µL of a 1% starch solution (w/v) to initiate the reaction. Incubate exactly for 10 minutes at 25°C.

-

Reaction Termination: Add 1.0 mL of DNSA color reagent. Immediately place the tubes in a boiling water bath (85-90°C) for 5 minutes. Causality: The extreme heat denatures the enzyme, instantly halting the reaction, while driving the chemical reduction of DNSA by the liberated maltose.

-

Quantification: Cool the tubes to room temperature, dilute with 10 mL of distilled water, and measure absorbance at 540 nm using a UV-Vis spectrophotometer. Calculate the IC50 using non-linear regression analysis against the Acarbose positive control.

Protocol 2: DPPH Radical Scavenging Assay

This protocol evaluates the direct antioxidant capacity of the derivatives[5].

Step-by-Step Methodology:

-

Radical Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol. Causality: DPPH is highly sensitive to light and temperature; it must be prepared in amber flasks and kept on ice to prevent auto-degradation.

-

Incubation: Mix 1 mL of the test compound at various concentrations with 3 mL of the DPPH solution. Vortex vigorously and incubate in total darkness for 30 minutes at room temperature.

-

Spectrophotometric Analysis: Measure the absorbance at 517 nm. Causality: The deep violet DPPH radical absorbs strongly at 517 nm. As it is reduced by the thiazolidine derivative to a pale yellow hydrazine, the decrease in absorbance directly correlates with the compound's electron-donating capacity.

Self-validating experimental workflow for the pharmacological evaluation of thiazolidine derivatives.

Conclusion

The 3-acetyl-2-phenyl-4-thiazolidinecarboxylic acid scaffold is a masterclass in rational drug design. By leveraging the intrinsic biochemical pathways of amino acid metabolism, and fine-tuning the lipophilicity through the 2-phenyl substitution, researchers can generate highly potent, orally bioavailable agents for metabolic and neurodegenerative diseases. The rigorous application of self-validating assays ensures that the observed in vitro efficacy translates reliably into actionable in vivo leads.

References

-

[1] Molbase Chemical Directory. 3-ACETYL-2-PHENYL-4-THIAZOLIDINECARBOXYLIC ACID (CAS: 72286-38-5). Molbase. Available at: [Link]

-

[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 98928, 4-Thiazolidinecarboxylic acid, 3-acetyl-. PubChem. Available at:[Link]

-

[4] Naz S, et al. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Journal of Inflammation Research, 2022. Available at:[Link]

-

[3] Arif MN, et al. New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics, 2025. Available at:[Link]

-

[5] Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. PJPS. Available at: [Link]

Sources

- 1. 3-ACETYL-THIAZOLIDINE-4-CARBOXYLIC ACID-Molbase [molbase.com]

- 2. 4-Thiazolidinecarboxylic acid, 3-acetyl- | C6H9NO3S | CID 98928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpbsci.com [jpbsci.com]

- 4. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pjps.pk [pjps.pk]

Advanced Mechanistic Guide: Thiazolidine-4-Carboxylic Acid Derivatives

Executive Summary: The Privileged Scaffold

Thiazolidine-4-carboxylic acid (T4CA), also known as thioproline, represents a "privileged scaffold" in medicinal chemistry due to its ability to mimic the proline ring while introducing a sulfur atom that alters lipophilicity, ring puckering, and redox potential. Unlike rigid templates, T4CA derivatives exhibit a dynamic conformational profile that allows them to act as transition-state analogs for hydrolytic enzymes (neuraminidase, tyrosinase) and allosteric modulators in apoptotic signaling pathways (PI3K/Akt).

This guide deconstructs the three primary mechanistic pillars of T4CA derivatives—antiviral inhibition, apoptotic induction, and enzymatic modulation—and provides the experimental frameworks necessary to validate these activities in a research setting.

Chemical Foundation & Stereochemistry

The core T4CA structure is synthesized via the condensation of L-cysteine with aldehydes. This reaction preserves the chirality of the amino acid, typically yielding the (4R)-isomer.

-

C2 Position: The "diversity center." Substitution here determines target specificity (e.g., hydrophobic aryls for neuraminidase, phenols for tyrosinase).

-

N3 Position: The "stability anchor." Acylation at N3 prevents ring opening and improves metabolic stability.

-

C4 Carboxyl: The "binding hook." Essential for electrostatic interactions with positively charged residues (e.g., Arginine triad in viral neuraminidase).

Mechanistic Pillar I: Antiviral Activity (Neuraminidase Inhibition)

Mechanism of Action

T4CA derivatives function as competitive inhibitors of Influenza A Neuraminidase (NA).[1] The mechanism relies on transition-state mimicry .

-

Sialosyl Cation Mimicry: The thiazolidine ring adopts a conformation that mimics the distorted half-chair geometry of the sialosyl cation intermediate formed during sialic acid hydrolysis.

-

Active Site Blockade: The C4-carboxylate forms salt bridges with the conserved arginine triad (Arg118, Arg292, Arg371) in the NA active site 150-cavity.

-

Virion Aggregation: By inhibiting NA, the drug prevents the cleavage of terminal sialic acid residues, causing newly formed virions to remain tethered to the host cell and aggregate, halting viral spread.[1]

Structure-Activity Relationship (SAR)[2][3][4]

-

C2-Substitution: Bulky hydrophobic groups (e.g., 4-nitrophenyl, 4-bromothienyl) enhance binding affinity by occupying the hydrophobic pocket adjacent to the active site.

-

N3-Acylation: Essential for mimicking the N-acetyl group of sialic acid.

Mechanistic Pillar II: Oncology (Intrinsic Apoptosis Induction)

Mechanism of Action

Certain 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAAs) bypass common resistance mechanisms by triggering the intrinsic (mitochondrial) apoptotic pathway .

-

PI3K/Akt Suppression: T4CA derivatives inhibit the phosphorylation of Akt. This prevents Akt from phosphorylating (and inactivating) pro-apoptotic factors like Bad and Caspase-9.

-

Bcl-2/Bax Modulation: The compounds downregulate anti-apoptotic Bcl-2 and upregulate pro-apoptotic Bax.[2]

-

Mitochondrial Permeabilization: The Bax/Bcl-2 imbalance leads to Cytochrome c release.

-

Caspase Cascade: Cytochrome c activates the apoptosome, leading to Caspase-9 cleavage and subsequent Caspase-3 execution.

Diagram: Apoptotic Signaling Flow

Caption: T4CA derivatives induce apoptosis via PI3K/Akt inhibition, shifting the Bcl-2/Bax balance toward mitochondrial permeabilization.

Mechanistic Pillar III: Enzymatic & Antioxidant Modulation

Tyrosinase Inhibition (Anti-Melanogenesis)[6]

-

Target: Mushroom Tyrosinase (Binuclear copper active site).

-

Mechanism: Competitive inhibition.[1][3][4] The sulfur atom in the thiazolidine ring and phenolic groups at C2 chelate copper ions or block the entry of L-DOPA.

-

Key Derivative: (2R,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid.[3][5]

Antioxidant "Sacrificial" Defense[10][11]

-

Mechanism: The parent compound, thioproline, acts as an intracellular sulfhydryl pool.[6] Under oxidative stress, it is sacrificially oxidized to N-formyl-cysteine , trapping reactive oxygen species (ROS) and detoxifying formaldehyde.

Experimental Protocols (Self-Validating Systems)

Protocol A: One-Pot Synthesis of T4CA Derivatives

Causality: This protocol utilizes the reversibility of hemiaminal formation to thermodynamically drive the cyclization of the 5-membered ring.

Reagents: L-Cysteine HCl, Substituted Benzaldehyde, Sodium Acetate (NaOAc), Ethanol/Water (1:1).

-

Preparation: Dissolve L-Cysteine HCl (10 mmol) in 20 mL of 1:1 Ethanol/Water.

-

Buffering: Add NaOAc (12 mmol) to neutralize the HCl. Validation: Solution pH should be ~5-6.

-

Condensation: Add the aldehyde (10 mmol) dropwise with vigorous stirring.

-

Reaction: Stir at room temperature for 4-6 hours.

-

Validation (The "Crash Out"): A white/yellow precipitate will form. If no precipitate forms after 6 hours, cool to 4°C. The precipitation confirms ring closure and product insolubility.

-

Purification: Filter, wash with cold water (removes unreacted cysteine) and diethyl ether (removes unreacted aldehyde). Recrystallize from hot ethanol.

Protocol B: Neuraminidase Inhibition Assay (MUNANA)

Causality: Uses a fluorogenic substrate (MUNANA) that fluoresces only upon cleavage by NA. Inhibition results in low fluorescence.

-

Enzyme Prep: Dilute Influenza A Neuraminidase (e.g., from H1N1) in MES buffer (pH 6.5).

-

Inhibitor Incubation: Add T4CA derivative (serial dilutions: 0.01 µM to 100 µM) to the enzyme. Incubate for 30 mins at 37°C. Purpose: Allows equilibrium binding to the active site.

-

Substrate Addition: Add 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to a final concentration of 100 µM.

-

Kinetic Read: Measure fluorescence (Ex: 365 nm, Em: 450 nm) every 60 seconds for 20 minutes.

-

Data Analysis: Plot Slope (RFU/min) vs. [Inhibitor]. Calculate IC50.

-

Validation: Include Oseltamivir carboxylate as a positive control (IC50 should be ~1-10 nM).

Visualizing the Logic: SAR & Workflow

Diagram: Structure-Activity Relationship (SAR) Logic

Caption: SAR decision tree showing how substitutions at C2, N3, and C4 dictate biological target specificity.

Data Summary: Comparative Potency

| Compound Class | Target | Key Substituent (C2) | IC50 / Potency | Mechanism |

| Thiazolidine-4-COOH | Antioxidant | H (Parent) | N/A (Cell Viability) | ROS Scavenging / Sacrificial Oxidation |

| 2-(4-nitrophenyl)-T4CA | Influenza NA | 4-Nitrophenyl | 0.14 - 5.0 µM | Competitive Inhibition (Sialic mimic) |

| Les-3288 | Glioblastoma | 4-Thiazolidinone core | ~5 µM | Apoptosis (Caspase-9 dependent) |

| 2-(2,4-dimethoxyphenyl)-T4CA | Tyrosinase | 2,4-Dimethoxyphenyl | ~37 µM | Copper Chelation / Competitive |

References

-

BenchChem. (2025).[1] Application Notes and Protocols: Thiazolidine-4-carboxylic Acid Derivatives as Influenza Neuraminidase Inhibitors. Retrieved from 1

-

Ham, Y. et al. (2020). Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress.[7][8][9] Chemical Research in Toxicology. Retrieved from 7

-

Gududuru, V. et al. (2014). 3-Propionyl-thiazolidine-4-carboxylic acid ethyl esters: Reactivating apoptosis. Retrieved from 10

-

Ha, Y. M. et al. (2012).[4] Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. Biochimie. Retrieved from 3

-

Panchal, N. et al. (2021). Novel thiazolidine derivatives as potent selective pro-apoptotic agents. Bioorganic Chemistry. Retrieved from 2

-

Jain, N. et al. (2023). Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. Current Catalysis. Retrieved from 11

-

Ha, Y. M. et al. (2023).[12] Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. MDPI. Retrieved from 12

-

Lesyk, R. et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents. MDPI. Retrieved from 13

-

Arif, M. N. et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors.[14] Journal of Pharma and Biomedics. Retrieved from 14

-

Xu, et al. (2011). Basic structures of selected thiazolidine-4-carboxylic acid as influenza virus neuraminidase inhibitors. ResearchGate. Retrieved from 15

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel thiazolidine derivatives as potent selective pro-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. eeer.org [eeer.org]

- 7. Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caringsunshine.com [caringsunshine.com]

- 10. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 11. benthamdirect.com [benthamdirect.com]

- 12. mdpi.com [mdpi.com]

- 13. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review | MDPI [mdpi.com]

- 14. jpbsci.com [jpbsci.com]

- 15. researchgate.net [researchgate.net]

Review of Antimicrobial Properties of 2-Phenyl-Thiazolidine Derivatives

Executive Summary

The thiazolidine scaffold, particularly its 4-one derivatives (thiazolidin-4-ones), represents a "privileged structure" in medicinal chemistry due to its ability to bind multiple biological targets with high affinity. 2-phenyl-thiazolidine derivatives have emerged as potent antimicrobial agents, exhibiting broad-spectrum activity against multidrug-resistant (MDR) pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

This technical guide synthesizes recent findings on the synthesis, pharmacological efficacy, structure-activity relationships (SAR), and molecular mechanisms of these derivatives. Unlike traditional antibiotics, recent data suggests these compounds often act via multi-target mechanisms—inhibiting bacterial cell wall synthesis (MurB), DNA replication (DNA Gyrase), and signal transduction (WalK histidine kinase)—thereby reducing the likelihood of rapid resistance development.

Chemistry & Synthesis Strategies

The most robust method for synthesizing 2-phenyl-thiazolidin-4-one derivatives involves a three-component one-pot reaction or a two-step cyclization involving a Schiff base intermediate. The core reaction typically employs an aromatic amine, an aromatic aldehyde (to provide the 2-phenyl moiety), and a mercapto-acid (usually thioglycolic acid).

Validated Synthetic Protocol (Schiff Base Route)

This protocol yields 2,3-disubstituted thiazolidin-4-ones with high purity.

Reagents:

-

Substituted Aniline (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Thioglycolic Acid (1.5 eq)

-

Anhydrous Zinc Chloride (

) or DCC (Catalyst/Dehydrating agent) -

Solvent: Anhydrous Benzene or Toluene

Step-by-Step Methodology:

-

Schiff Base Formation: Reflux the substituted aniline and benzaldehyde in anhydrous toluene (using a Dean-Stark trap) for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Isolation: Evaporate solvent under reduced pressure to isolate the crude imine (Schiff base).

-

Cyclization: Redissolve the imine in dry benzene. Add thioglycolic acid and a catalytic amount of anhydrous

. -

Reflux: Heat the mixture under reflux for 8–12 hours. The mercapto group attacks the imine carbon (nucleophilic attack), followed by intramolecular cyclization and water elimination.

-

Purification: Wash the reaction mixture with 10% sodium bicarbonate (to remove unreacted acid) and water. Recrystallize the solid product from ethanol.

Synthesis Pathway Visualization

Figure 1: Two-step synthesis mechanism via Schiff base condensation followed by thioglycolic acid cyclization.[1]

Antimicrobial Efficacy Data[3][4][5][6][7][8][9][10][11][12][13][14]

Recent studies have quantified the Minimum Inhibitory Concentration (MIC) of various 2-phenyl-thiazolidine derivatives. The data below highlights the potency of specific substitution patterns.

Table 1: Comparative MIC Values (µg/mL) of Key Derivatives

| Compound ID | R1 (N-Phenyl) | R2 (2-Phenyl) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungi) | Ref |

| TD-H2-A | 4-Cl | 2,4-di-Cl | 2.0 | 8.0 | - | [1] |

| Cmpd 4f | 4-F | 4-NO2 | 0.25 | 1.0 | - | [2] |

| Les-6490 | Pyrazole-hybrid | Phenyl | 2880 (µM) | >3000 | 820 (µM) | [3] |

| Cmpd 8 | H | 4-Cl | 15.2 | 9.0 | 16.0 | [4] |

| Standard | Ciprofloxacin | - | 0.5 | 0.25 | - | - |

| Standard | Fluconazole | - | - | - | 16.0 | - |

Note: Compound 4f demonstrates superior potency against MRSA compared to standard Ciprofloxacin in specific assays.

Structure-Activity Relationship (SAR)[10][15]

The biological activity of the 2-phenyl-thiazolidine core is highly sensitive to electronic and steric modifications on the phenyl rings.

Key SAR Rules

-

C-2 Position (Phenyl Ring):

-

Electron-Withdrawing Groups (EWG): Substituents like -NO2 , -Cl , and -F at the para position significantly enhance antibacterial activity. For example, the 4-nitro derivative (Cmpd 4f) shows sub-micromolar activity against S. aureus.

-

Lipophilicity: A cLogP between 3.0 and 5.0 is optimal for membrane permeability.

-

-

N-3 Position:

-

Substitution with aryl groups containing EWGs (e.g., 4-chlorophenyl) improves stability and binding affinity to hydrophobic pockets in target proteins (e.g., MurB).

-

-

C-5 Position:

-

Introduction of arylidene moieties (via Knoevenagel condensation) creates a conjugated system that often increases antifungal activity but may reduce solubility.

-

SAR Visualization Map

Figure 2: Strategic modification sites on the thiazolidine scaffold for optimizing antimicrobial properties.

Mechanism of Action

Unlike traditional antibiotics that often target a single pathway, 2-phenyl-thiazolidine derivatives exhibit a multi-target mechanism , which is crucial for combating resistance.

Primary Targets

-

WalK Histidine Kinase Inhibition:

-

The derivative TD-H2-A has been shown to inhibit the autophosphorylation of WalK, a histidine kinase essential for cell wall metabolism and biofilm formation in S. aureus.[2] This leads to biofilm collapse and cell death [1].

-

-

MurB Inhibition:

-

Docking studies suggest these derivatives competitively inhibit UDP-N-acetylenolpyruvylglucosamine reductase (MurB) , a key enzyme in the peptidoglycan biosynthesis of E. coli and S. aureus [5].

-

-

DNA Gyrase / Topoisomerase IV:

-

Structural similarity to quinolones allows certain derivatives to bind to the DNA-Gyrase complex, preventing bacterial DNA replication [2].

-

-

CYP51 Inhibition (Antifungal):

-

In fungi (C. albicans), these compounds inhibit Lanosterol 14α-demethylase (CYP51) , disrupting ergosterol synthesis and compromising membrane integrity [3].

-

Mechanistic Pathway Diagram

Figure 3: Multi-target mechanism of action spanning bacterial signaling, cell wall synthesis, and fungal membrane stability.

Experimental Protocols for Validation

Minimum Inhibitory Concentration (MIC) Assay

To validate the antimicrobial claims, the following broth microdilution protocol is recommended (CLSI standards).

-

Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

-

Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to

CFU/mL (0.5 McFarland standard). -

Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (MHB), ranging from 100 µg/mL down to 0.1 µg/mL.

-

Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) as a visual indicator (Blue = No Growth; Pink = Growth).

Biofilm Inhibition Assay[16][17]

-

Seeding: Seed 96-well flat-bottom plates with S. aureus in Tryptic Soy Broth (TSB) + 1% glucose.

-

Treatment: Add sub-MIC concentrations (e.g., 0.5x MIC) of the thiazolidine derivative. Incubate for 24 hours.

-

Staining: Wash wells with PBS to remove planktonic cells. Fix biofilm with methanol (15 min). Stain with 0.1% Crystal Violet (10 min).

-

Quantification: Solubilize dye with 33% acetic acid and measure absorbance at 590 nm. Compare % inhibition vs. untreated control.

References

-

Liu, Y., et al. (2025). Mechanism of antibacterial and antibiofilm of thiazolidinone derivative TD-H2-A against Staphylococcus aureus. Scientific Reports. [Link]

-

ResearchGate. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry. [Link]

-

Sokolova, K., et al. (2024).[3] A New 4-Thiazolidinone Derivative (Les-6490) as a Gut Microbiota Modulator: Antimicrobial and Prebiotic Perspectives. Molecules (MDPI). [Link]

-

Nanobioletters. (2024).[3] Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Letters in Applied NanoBioScience. [Link]

-

Tratrat, C., et al. (2022). Thiazolidin-4-ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules. [Link]

Sources

Structure-Activity Relationship (SAR) of Acetylated Thiazolidines: A Technical Guide

Executive Summary

The thiazolidine scaffold—a five-membered saturated ring containing sulfur and nitrogen at the 1- and 3-positions—is a privileged structure in medicinal chemistry. While free thiazolidines often suffer from poor plasma stability due to ring-chain tautomerism (rapid equilibrium with their corresponding Schiff bases), N-acetylation at the 3-position fundamentally alters the pharmacokinetics and pharmacodynamics of the molecule.

This in-depth technical guide explores the Structure-Activity Relationship (SAR) of acetylated thiazolidines. By analyzing their dual roles as intracellular antioxidant prodrugs and as pharmacophores in antimicrobial agents, we elucidate the causality behind structural modifications and provide validated experimental workflows for their synthesis and biological evaluation.

Core Mechanistic Principles: The Impact of N-Acetylation

The chemical behavior of thiazolidines is dictated by the nucleophilicity of the secondary amine and the lability of the C2-S bond. Unsubstituted thiazolidines undergo spontaneous hydrolysis in aqueous media. N-acetylation locks the nitrogen lone pair into an amide resonance structure, achieving three critical mechanistic outcomes:

-

Prevention of Premature Oxidation: It prevents the reverse Schiff base formation, stabilizing the ring against extracellular degradation.

-

Modulation of pKa and Lipophilicity: The conversion of a basic secondary amine to a neutral amide increases the partition coefficient (LogP), enhancing passive diffusion across lipid bilayers.

-

Prodrug Kinetics: It introduces an enzymatic trigger. The molecule remains inert until intracellular acylases cleave the acetyl group, allowing controlled release of the active pharmacophore or metabolite.

Mechanistic Pillar I: Acetylated Thiazolidines as Antioxidant Prodrugs

A prime example of the acetylated thiazolidine SAR is N-Acetylthiazolidine-4-carboxylic acid (NATCA) . L-cysteine is the rate-limiting precursor for glutathione (GSH) biosynthesis, but direct administration of free L-cysteine is therapeutically unviable due to its rapid extracellular oxidation to toxic cystine.

NATCA acts as a highly stable, lipophilic prodrug[1]. Upon cellular entry, it undergoes a self-validating metabolic cascade: intracellular acylases remove the N-acetyl group to yield thioproline, which subsequently undergoes enzymatic ring-opening to release free L-cysteine[2]. This controlled release strictly limits extracellular toxicity while potently restoring intracellular GSH pools.

Metabolic pathway of NATCA acting as a prodrug for intracellular glutathione biosynthesis.

Mechanistic Pillar II: SAR in Antimicrobial and Anticancer Agents

The role of N-acetylation diverges sharply when the thiazolidine ring is utilized as a direct target-binding pharmacophore rather than a prodrug vehicle.

The Lugdunin Paradox

Lugdunin is a naturally occurring thiazolidine-containing cyclic peptide with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action relies on the thiazolidine ring acting as an ionophore, translocating protons across the bacterial membrane to dissipate the membrane potential. SAR studies reveal that N-acetylation of the thiazolidine ring in Lugdunin completely abolishes its antimicrobial activity (MIC >100 µg/mL)[3]. The causality is clear: the secondary amine is strictly required for reversible protonation during transmembrane proton shuttling. Acetylation neutralizes this basic site, destroying its ionophore capability[4].

Small Molecule Antimicrobials

Conversely, in small-molecule drug design, N-acetylation often enhances activity. For instance, the synthesis of 2-substituted-3-acetyl-thiazolidine-4-carbonyl-amino acid derivatives demonstrates that the N-acetyl group provides the exact steric bulk and lipophilicity required to penetrate the thick peptidoglycan layers of Gram-positive bacteria, yielding moderate to high antimicrobial efficacy[5].

Iterative experimental workflow for the synthesis and SAR screening of thiazolidine derivatives.

Quantitative SAR Data

The following table summarizes the divergent biological impacts of N-acetylation across different thiazolidine-containing compounds, highlighting the context-dependent nature of this structural modification.

| Compound Class | Core Modification | Primary Target / Mechanism | Biological Activity / Outcome |

| Thioproline | Unsubstituted NH | GSH Prodrug | Moderate (Prone to premature oxidation) |

| NATCA | N-Acetylated | GSH Prodrug | High (Stable, efficient intracellular delivery) |

| Lugdunin | Unsubstituted NH | MRSA Membrane (Ionophore) | High (MIC 1.5 µg/mL) |

| N-Acetyl-Lugdunin | N-Acetylated | MRSA Membrane (Ionophore) | Inactive (MIC >100 µg/mL; loss of protonation) |

| 2-phenyl-thiazolidine | Unsubstituted NH | Antimicrobial (Small Molecule) | Low to Moderate (Poor membrane penetration) |

| 2-phenyl-3-acetyl-thiazolidine | N-Acetylated | Antimicrobial (Small Molecule) | High (Optimal lipophilicity for cell entry) |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of acetylated thiazolidines and the subsequent evaluation of their biological activity.

Protocol A: Synthesis of (2S,4R)-N-Acetyl-thiazolidine-4-carboxylic acid (NATCA)

This protocol utilizes a condensation reaction followed by selective N-acylation.

Step-by-Step Methodology:

-

Condensation: Dissolve 0.1 mol of L-cysteine hydrochloride in 50 mL of distilled water. Slowly add 0.11 mol of 37% formaldehyde solution under continuous stirring at room temperature for 12 hours to form thiazolidine-4-carboxylic acid (thioproline).

-

Precipitation: Adjust the pH to 4.0 using 1M NaOH. Filter the resulting white precipitate, wash with cold ethanol, and dry under a vacuum.

-

N-Acetylation: Suspend 0.05 mol of the isolated thioproline in 30 mL of dry pyridine. Cool the suspension to 0 °C in an ice bath.

-

Acyl Addition: Dropwise, add 0.06 mol of acetyl chloride (or acetic anhydride) over 30 minutes, maintaining the temperature below 5 °C to ensure selective N-acetylation over carboxylate mixed-anhydride formation.

-

Workup: Stir the mixture for an additional 2 hours at room temperature. Pour the mixture into 100 mL of ice water and acidify to pH 2.0 with 2M HCl.

-

Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from an ethanol/water mixture to yield pure NATCA.

Protocol B: In Vitro Glutathione (GSH) Restoration Assay

This assay validates the prodrug efficacy of NATCA derivatives by measuring intracellular free thiols via Ellman's reagent (DTNB) after inducing oxidative stress.

Step-by-Step Methodology:

-

Cell Culture: Seed HepG2 cells in a 96-well plate at a density of

cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere. -

Oxidative Stress Induction: Treat the cells with 500 µM H₂O₂ for 2 hours to deplete basal intracellular GSH levels.

-

Prodrug Treatment: Wash the cells with PBS and incubate with varying concentrations of the synthesized NATCA derivatives (10 µM - 100 µM) in serum-free media for 12 hours.

-

Lysis and Derivatization: Lyse the cells using 0.1% Triton X-100 in 0.1 M phosphate buffer (pH 7.4). Add 50 µL of the lysate to 150 µL of 0.3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Quantification: Incubate in the dark for 10 minutes. Measure the absorbance at 412 nm using a microplate reader. Calculate GSH concentration using a standard curve of pure reduced GSH. Self-Validation: Include a baseline control (no H₂O₂) and a negative control (H₂O₂ + vehicle) to ensure assay dynamic range.

Conclusion

The structure-activity relationship of acetylated thiazolidines is highly dependent on the intended pharmacological mechanism. While N-acetylation provides critical stability and lipophilicity for prodrugs (like NATCA) and small-molecule antimicrobials, it acts as a deactivating modification in systems requiring the secondary amine for proton translocation (like Lugdunin). Mastery of these mechanistic nuances allows drug development professionals to rationally design thiazolidine derivatives with optimized pharmacokinetic profiles and targeted biological activities.

References

- The Chemistry of The Thiol Group (Part 2). Scribd / PDFDrive.

- Singh, S. P., et al. (1996). The chemistry of the S-nitrosoglutathione/glutathione system. Proceedings of the National Academy of Sciences (PNAS), 93(25), 14428-14433.

- Schilling, N. A., et al. (2019). Synthetic Lugdunin Analogues Reveal Essential Structural Motifs for Antimicrobial Action and Proton Translocation Capability. Angewandte Chemie International Edition, 58(27), 9234-9238.

- El-Sharkawy, K. (2011). Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine-4-carbonyl-amino acid derivatives. Journal of Pharmaceutical Sciences and Research, 3(1), 1005-1014.

- Synthesis of new MANIO-like derivatives via 1,3-dipolar cycloaddition. RSC Medicinal Chemistry.

Sources

History and discovery of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid

Executive Summary & Chemical Identity

3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid (CAS: 72286-38-5 ) is a synthetic heterocyclic compound derived from the condensation of L-cysteine with benzaldehyde, followed by N-acetylation.[1] It belongs to the class of thiazolidine-4-carboxylic acids (thioprolines), which are structural analogs of proline and metabolic precursors to L-cysteine.

Unlike its parent compound (thioproline) or its non-phenylated analog (Folcisteine/AATC), the inclusion of the 2-phenyl substituent and the N-acetyl group confers unique lipophilic properties, enhanced hydrolytic stability, and specific enzyme inhibitory profiles. It acts primarily as a cysteine prodrug and an inhibitor of specific lyase enzymes, finding applications in dermatological pharmacology (deodorants, depigmenting agents) and experimental oncology.

Chemical Profile

| Property | Data |

| IUPAC Name | 3-Acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid |

| CAS Number | 72286-38-5 |

| Molecular Formula | C₁₂H₁₃NO₃S |

| Molecular Weight | 251.30 g/mol |

| Core Scaffold | Thiazolidine (saturated 5-membered ring with S and N) |

| Stereochemistry | Exists as diastereomers (cis/trans) due to chiral centers at C2 and C4. |

| Solubility | Soluble in ethanol, DMSO, chloroform; low solubility in water compared to non-acetylated forms. |

History and Discovery[2][3]

The discovery of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is not a singular "eureka" moment but rather the culmination of three distinct eras in sulfur chemistry: the Schubert Era , the Penicillin Race , and the Prodrug Optimization Era .

Phase I: The Schubert Reaction (1930s)

In 1936, M.P. Schubert first systematically described the reaction between cysteine and aldehydes. He observed that L-cysteine condenses rapidly with formaldehyde to form thiazolidine-4-carboxylic acid. This established the "Schubert Reaction," a fundamental cyclization pathway used to protect the thiol and amine groups of cysteine simultaneously.

Phase II: The Penicillin Imperative (1940s)

During World War II, the race to synthesize penicillin—which contains a thiazolidine ring fused to a beta-lactam—accelerated research into thiazolidine chemistry.

-

The Clarke & Ratner Contribution: Researchers like H.T. Clarke and S. Ratner (part of the massive Anglo-American penicillin project) extensively mapped the stability of the thiazolidine ring.

-

Soloway's Expansion (1948): H. Soloway and colleagues expanded Schubert's work to aromatic aldehydes. They synthesized 2-phenylthiazolidine-4-carboxylic acid by condensing cysteine with benzaldehyde. This was the direct precursor to the N-acetylated target.

Phase III: Acetylation for Bioavailability (1960s–1980s)

While 2-phenylthiazolidine-4-carboxylic acid was stable, it was subject to rapid ring-opening equilibrium in aqueous solution. Researchers sought to "lock" the nitrogen atom to prevent premature hydrolysis and increase lipophilicity for membrane permeation.

-

Acetylation: The introduction of the acetyl group at the N3 position yielded 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid .

-

Differentiation: This modification distinguished it from Folcisteine (3-acetylthiazolidine-4-carboxylic acid, used in agriculture), positioning the phenyl derivative for pharmacological applications requiring higher lipophilicity, such as topical dermatological agents and intracellular cysteine delivery.

Synthesis and Technical Protocols

The synthesis is a two-step "one-pot" compatible sequence. The diastereoselectivity (cis vs. trans) depends heavily on the solvent and reaction time.

Reaction Scheme (Graphviz)

Caption: Stepwise synthesis from L-Cysteine and Benzaldehyde via the Schubert intermediate.

Detailed Experimental Protocol

Step 1: Formation of the Thiazolidine Core

-

Reagents: Dissolve L-Cysteine hydrochloride (10 mmol) in water (20 mL). Add Sodium Acetate or Sodium Bicarbonate (10 mmol) to neutralize the HCl salt.

-

Condensation: Add a solution of Benzaldehyde (10 mmol) in Ethanol (15 mL) dropwise.

-

Conditions: Stir the mixture at room temperature (20–25°C) for 6–12 hours. A white precipitate of 2-phenylthiazolidine-4-carboxylic acid will form.

-

Isolation: Filter the solid, wash with cold water and ether. Yield is typically 80–90%.

Step 2: N-Acetylation

-

Reagents: Suspend the dried intermediate (from Step 1) in Acetic Anhydride (5 equivalents).

-

Reaction: Heat the mixture to 90–100°C for 1–2 hours. The solid will dissolve as the acetylation proceeds.

-

Workup: Pour the reaction mixture into crushed ice/water to hydrolyze excess acetic anhydride. Stir vigorously until a solid precipitates.

-

Purification: Recrystallize from Ethanol/Water.

-

Characterization:

-

Melting Point: ~158–160°C (cis-isomer dominant).

-

Yield: ~70–80%.

-

Analytical Data (Reference Standards)

| Technique | Signal/Result | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 5.6–5.9 (s, 1H) | H-2 proton (diagnostic for ring closure). |

| δ 4.8–5.1 (m, 1H) | H-4 proton (alpha to carboxyl). | |

| δ 2.0–2.2 (s, 3H) | Acetyl CH₃ group. | |

| δ 7.3–7.5 (m, 5H) | Phenyl aromatic protons. | |

| IR Spectroscopy | 1640–1680 cm⁻¹ | C=O (Amide stretch). |

| 1720–1740 cm⁻¹ | C=O (Carboxylic acid stretch). |

Mechanism of Action

The pharmacological utility of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid relies on its ability to act as a "Masked Cysteine" and an Enzyme Inhibitor .

Intracellular Cysteine Delivery (Prodrug)

Free cysteine is rapidly oxidized to cystine in the bloodstream and has poor cellular uptake. The thiazolidine ring protects the thiol (-SH) and amine (-NH) groups.

-

Entry: The N-acetyl and phenyl groups increase lipophilicity, allowing passive diffusion across cell membranes.

-

Activation: Intracellular amidases remove the N-acetyl group.

-

Ring Opening: The resulting 2-phenylthiazolidine is unstable at physiological pH in the absence of the acetyl "lock." It hydrolyzes to release L-Cysteine and Benzaldehyde .

-

Effect: The released L-Cysteine is the rate-limiting precursor for Glutathione (GSH) synthesis, boosting cellular antioxidant capacity.

Enzyme Inhibition (Deodorant & Pigmentation)

Recent applications (e.g., Patent EP3727314B1) highlight its role in inhibiting bacterial enzymes on the skin.

-

C-S Lyase Inhibition: Axillary malodor is caused by Staphylococcus species cleaving non-odorous precursors (Cys-Gly-3M3SH) into volatile thiols. 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid mimics the substrate, competitively inhibiting the bacterial lyase and preventing odor formation.

-

Tyrosinase Inhibition: Some derivatives show potential in inhibiting tyrosinase, the key enzyme in melanin synthesis, offering skin-whitening benefits.

Mechanism Diagram (Graphviz)

Caption: Dual mechanism: Intracellular prodrug activation and extracellular enzyme inhibition.

Applications and Status

Dermatological & Cosmetic

-

Deodorant Active: It is a key active ingredient in advanced deodorant formulations. Unlike antimicrobials that kill bacteria indiscriminately, it targets the enzymatic pathway of odor generation, preserving the skin microbiome.

-

Depigmenting Agent: Used in research for treating hyperpigmentation by interfering with melanogenesis pathways.

Pharmaceutical (Preclinical)

-

Antiviral: Derivatives have shown activity against Tobacco Mosaic Virus (TMV) and are investigated for influenza neuraminidase inhibition.

-

Hepatoprotection: As a cysteine prodrug, it protects the liver against acetaminophen-induced toxicity by replenishing glutathione levels more effectively than N-acetylcysteine (NAC) in certain models due to better pharmacokinetics.

Agriculture

-

Note: While the methyl analog (Folcisteine) is a commercial biostimulant, the phenyl derivative is investigated for similar stress-tolerance properties in crops, offering protection against oxidative stress (drought/heat).

References

-

Schubert, M. P. (1936). Compounds of Thiol Acids with Aldehydes. Journal of Biological Chemistry, 114, 341–350. Link

-

Soloway, H., Kipnis, F., Ornfelt, J., & Spoerri, P. E. (1948).[2] 2-Substituted Thiazolidine-4-carboxylic Acids.[1][3][4][5][2][6] Journal of the American Chemical Society, 70(4), 1667–1668. Link

-

Nagasawa, H. T., Goon, D. J., & DeMaster, E. G. (1982). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[6] Protection of mice against acetaminophen hepatotoxicity.[6] Journal of Medicinal Chemistry, 25(5), 489–491. Link

-

Unilever PLC. (2020). Deodorant Compositions.[5] European Patent EP3727314B1. (Describes the use of 3-acetyl-2-phenyl-4-thiazolidinecarboxylic acid as a malodor inhibitor). Link

-

Liebigs Annalen der Chemie. (1987).[2] Synthesis and chiroptical properties of N-acetyl-2-aryl-4-thiazolidinecarboxylic acids. 1987(11), 927–934.[2] Link

-

Zhang, Z., et al. (2021).[2] Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules, 26(2), 340. Link

Sources

- 1. Page 00072 (Chemical) [advtechind.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP3727314B1 - Deodorant compositions - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Synthesis Protocol: 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a one-pot, two-step reaction commencing with the condensation of L-cysteine and benzaldehyde to form the thiazolidine ring, followed by in-situ N-acetylation using acetic anhydride. This guide is designed for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and methods for product characterization.

Introduction and Scientific Background

Thiazolidine derivatives are a critical class of heterocyclic compounds recognized for their diverse and significant pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2][3] The thiazolidine scaffold is a key structural motif in various bioactive molecules, most notably in the penicillin antibiotic family.

The target molecule, 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid, is synthesized through a well-established chemical pathway. The core of this synthesis involves the formation of a thiazolidine ring, a process that relies on the nucleophilic character of the thiol and amine groups of L-cysteine reacting with the electrophilic carbonyl carbon of an aldehyde, in this case, benzaldehyde. The subsequent acetylation of the ring's nitrogen atom enhances the stability of the molecule and modifies its chemical properties. This protocol details a reliable and efficient method to produce this compound with a good yield.

Reaction Mechanism and Rationale

The synthesis proceeds in two distinct but sequential mechanistic steps within a single reaction vessel.

Step 1: Formation of 2-Phenylthiazolidine-4-carboxylic acid This is a classic cyclocondensation reaction. The process is initiated by the nucleophilic attack of the sulfur atom from the L-cysteine thiol group on the carbonyl carbon of benzaldehyde. This is followed by the formation of a Schiff base intermediate between the amino group of cysteine and the aldehyde.[4] An intramolecular cyclization then occurs, where the thiol group attacks the imine carbon, leading to the formation of the five-membered thiazolidine ring.[4][5][6] This reaction creates a new stereocenter at the C2 position, resulting in a mixture of diastereomers (cis and trans). The ratio of these isomers can be influenced by the solvent used.[7]

Step 2: N-Acetylation of the Thiazolidine Ring Following the formation of the thiazolidine intermediate, the secondary amine within the ring is acetylated. Acetic anhydride serves as the acetylating agent. In a basic medium, provided by sodium carbonate, the amine is deprotonated, enhancing its nucleophilicity. It then attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of a tetrahedral intermediate which collapses to yield the final N-acetylated product and an acetate byproduct.[7][8][9][10] This acetylation step protects the amine group and is a common strategy in the synthesis of related derivatives.[8]

Materials and Equipment

Reagents & Chemicals

| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.01 mol scale) | Role |

| L-Cysteine | 121.16 | 1.21 g (0.01 mol, 1.0 eq) | Reactant |

| Benzaldehyde | 106.12 | 1.06 g (1.02 mL, 0.01 mol, 1.0 eq) | Reactant |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.27 g (0.012 mol, 1.2 eq) | Base |

| Acetic Anhydride | 102.09 | 1.53 g (1.4 mL, 0.015 mol, 1.5 eq) | Acetylating Agent |

| Hydrochloric Acid (HCl) | 36.46 | ~2-3 mL (10% aq. solution) | Acid for Precipitation |

| Ethanol | 46.07 | 100 mL | Solvent |

| Water (Distilled or DI) | 18.02 | 10 mL + as needed | Solvent/Wash |

| Diethyl Ether | 74.12 | 50 mL | Wash Solvent |

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Ice bath

-

Buchner funnel and filter flask

-

Filter paper

-

Beakers and graduated cylinders

-

pH paper or pH meter

-

Rotary evaporator (optional, for solvent removal)

-

Melting point apparatus

Experimental Synthesis Protocol

This protocol describes a one-pot synthesis followed by work-up and purification.

Step 1: Synthesis of 2-Phenylthiazolidine-4-carboxylic acid Intermediate

-

Setup: Place a magnetic stir bar in a 250 mL round-bottom flask.

-

Dissolve L-Cysteine: Add L-cysteine (1.21 g, 0.01 mol) to the flask. Add a solvent mixture of ethanol (100 mL) and distilled water (10 mL).

-

Stir: Stir the mixture at room temperature until the L-cysteine is fully dissolved.

-

Add Benzaldehyde: Add benzaldehyde (1.02 mL, 0.01 mol) to the solution dropwise while stirring.

-

React: Continue stirring the reaction mixture at room temperature for 12 hours.[7] A white precipitate of the intermediate, 2-phenylthiazolidine-4-carboxylic acid, may form during this time.

Step 2: N-Acetylation

-

Prepare Base Solution: In a separate beaker, dissolve sodium carbonate (1.27 g, 0.012 mol) in 20 mL of distilled water. This will create an approximately 6% aqueous solution.

-

Add Base: Cool the reaction mixture from Step 1 in an ice bath. Slowly add the prepared sodium carbonate solution to the flask with continuous stirring. The goal is to create a basic environment to facilitate the acetylation.

-

Add Acetylating Agent: While keeping the flask in the ice bath, add acetic anhydride (1.4 mL, 0.015 mol) dropwise to the reaction mixture over 10-15 minutes. A vigorous reaction may occur; control the addition rate to maintain the temperature below 10 °C.

-

Complete Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1.5 hours to ensure the reaction goes to completion.[11]

Step 3: Product Isolation and Purification

-

Acidification: Cool the reaction mixture again in an ice bath. Slowly acidify the solution by adding 10% hydrochloric acid dropwise until the pH reaches approximately 2-3. This will precipitate the carboxylic acid product.[11]

-

Filtration: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid on the filter paper sequentially with cold distilled water (2 x 25 mL) to remove inorganic salts, and then with cold diethyl ether (2 x 25 mL) to remove any unreacted benzaldehyde or other organic impurities.

-

Drying: Dry the purified solid product, preferably in a vacuum oven at 50-60 °C, until a constant weight is achieved. The expected yield is approximately 75-85%.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: One-pot synthesis workflow for 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid.

Characterization

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

-

Melting Point: The literature reported melting point for 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is approximately 149-150 °C.[1][7] A sharp melting point in this range indicates high purity.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key expected peaks include:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700-1740 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1640-1660 cm⁻¹: C=O stretch of the tertiary amide (N-acetyl group).

-

Aromatic C-H and C=C stretches in their respective regions.

-

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of protons in the phenyl group, the acetyl methyl group, and the thiazolidine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Should show distinct signals for the carbonyl carbons (acid and amide), the aromatic carbons, and the carbons of the thiazolidine ring.

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Benzaldehyde: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Suspected of damaging fertility or the unborn child.[6][9]

-

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[4][12][13] Reacts violently with water.[12]

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[2][14][15] Contact with metals may evolve flammable hydrogen gas.

-

Sodium Carbonate: Causes serious eye irritation.[5][7][16] Handle as a fine powder, avoiding dust inhalation.

-

Diethyl Ether: Extremely flammable liquid and vapor. Harmful if swallowed. May cause drowsiness or dizziness.[3][8][10][11][17] May form explosive peroxides upon storage and exposure to air.[8][17]

Dispose of all chemical waste according to institutional and local regulations.

References

-

PENTA. (2025, May 2). Benzaldehyde - SAFETY DATA SHEET. Retrieved from PENTA. [Link]

-

Kamounah, F. S., et al. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. ResearchGate. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethyl ether. Retrieved from Carl ROTH. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from Carl ROTH. [Link]

-

INEOS Group. (2022, December 1). SAFETY DATA SHEET Hydrochloric Acid, 31 – 36%. Retrieved from INEOS Group. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from Carl ROTH. [Link]

-

Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde. Retrieved from Carl ROTH. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium carbonate. Retrieved from Carl ROTH. [Link]

-

PENTA. (2025, May 2). SAFETY DATA SHEET - Benzaldehyde. Retrieved from PENTA. [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: diethyl ether. Retrieved from Chemos GmbH&Co.KG. [Link]

-

Rowe Scientific. (n.d.). Hydrochloric acid - SAFETY DATA SHEET. Retrieved from Rowe Scientific. [Link]

-

Tata Chemicals. (2023, April 1). SAFETY DATA SHEET Sodium Carbonate, Anhydrous. Retrieved from Tata Chemicals. [Link]

-

Oxford Lab Chem. (n.d.). DIETHYL ETHER 98% - (For Synthesis) (Stabilised) MSDS CAS. Retrieved from Oxford Lab Chem. [Link]

-

Nexchem. (2021, November 3). SAFETY DATA SHEET - Sodium Carbonate Light (& dense). Retrieved from Nexchem. [Link]

-

Ajinomoto. (2022, May 27). SAFETY DATA SHEET: L-CYSTINE. Retrieved from Ajinomoto. [Link]

-

ARTMS Inc. (2022, August 16). SAFETY DATA SHEET Hydrochloric Acid (12 N). Retrieved from ARTMS Inc. [Link]

-

ARTMS Inc. (2024, June 12). SAFETY DATA SHEET Sodium Carbonate (2 M). Retrieved from ARTMS Inc. [Link]

-

Redox. (2025, September 23). Safety Data Sheet L-Cysteine Hydrochloride Monohydrate. Retrieved from Redox. [Link]

-

CPAChem. (2025, July 4). Safety data sheet - L-Cysteine. Retrieved from CPAChem. [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Hydrochloric acid 37%. Retrieved from Chemos GmbH&Co.KG. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine. Retrieved from Carl ROTH. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from Carl ROTH. [Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. ineos.com [ineos.com]

- 3. chemos.de [chemos.de]

- 4. geneseo.edu [geneseo.edu]

- 5. Sodium Carbonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. tatachemicals.com [tatachemicals.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

- 10. beta.lakeland.edu [beta.lakeland.edu]

- 11. westliberty.edu [westliberty.edu]

- 12. Acetic Anhydride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 13. carlroth.com [carlroth.com]

- 14. artms.ca [artms.ca]

- 15. chemos.de [chemos.de]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. oxfordlabchem.com [oxfordlabchem.com]

Application Note: Stereoselective N-Acetylation of 2-Phenyl-4-thiazolidinecarboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, dynamic kinetic resolution, and validated experimental protocols.

Introduction & Mechanistic Rationale

Thiazolidine-4-carboxylic acid derivatives are highly versatile pharmacophores in medicinal chemistry. They serve as foundational building blocks for penicillin analogues, antioxidant therapeutics, and modern p53-activating anti-cancer agents. The standard synthesis of the core scaffold involves the condensation of L-cysteine with benzaldehyde to yield 2-phenyl-4-thiazolidinecarboxylic acid. However, this cyclization is non-stereospecific, inherently producing a 1:1 epimeric mixture at the C(2) position, yielding both the (2R,4R) and (2S,4R) diastereomers.